molecular formula C20H23NO3 B6561560 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091097-90-3

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B6561560
CAS No.: 1091097-90-3
M. Wt: 325.4 g/mol
InChI Key: UWOKZJFYXKJZOK-UHFFFAOYSA-N
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Description

“2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide” is an organic compound . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemical techniques and computational chemistry applications . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by their physicochemical properties and spectroanalytical data . The compound has a complex structure with multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . The reactions are studied using various chemical techniques and computational chemistry applications .

Scientific Research Applications

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide has been used in a variety of scientific research applications, including as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2), and as a tool for studying the structure and function of proteins. This compound has also been used as a tool for studying the effects of oxidative stress on cells. Additionally, this compound has been used to study the effects of inflammation on the immune system and to study the mechanisms of action of drugs.

Mechanism of Action

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide works by acting as an inhibitor of COX-2, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This compound has also been shown to reduce the production of nitric oxide, which is involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide in laboratory experiments is its low toxicity. This compound is generally considered to be non-toxic and has a low potential for causing adverse reactions. Additionally, this compound is highly soluble in water and other solvents, making it easy to use in laboratory experiments. One of the main limitations of using this compound in laboratory experiments is that it is not very stable, and its activity can be reduced over time.

Future Directions

Future research on 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory and analgesic agent. Another potential area of research is to explore the potential of this compound as a tool for studying the structure and function of proteins. Finally, further research could be done to explore the potential of this compound as an inhibitor of other enzymes.

Synthesis Methods

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized through the reaction of 4-phenyloxan-4-ylmethyl acetate and 2-phenoxyacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100°C and a pressure of 1 atm, and the resulting product is a white solid.

Safety and Hazards

The safety and hazards associated with “2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide” are not clearly mentioned in the available resources .

Properties

IUPAC Name

2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(15-24-18-9-5-2-6-10-18)21-16-20(11-13-23-14-12-20)17-7-3-1-4-8-17/h1-10H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOKZJFYXKJZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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